molecular formula C17H14N4O2 B2569920 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860789-02-2

2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2569920
CAS No.: 860789-02-2
M. Wt: 306.325
InChI Key: FSAQAYGVBYZYMU-UHFFFAOYSA-N
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Description

2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring. Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with α-haloketones or α-diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often optimized to increase yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The triazole ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions at the triazole ring or the phenyl group can lead to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized triazoles, reduced triazoles, and substituted derivatives. These products can have different biological activities and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In the medical field, this compound is explored for its therapeutic potential. It may be used in the design of new drugs targeting various diseases, including infections and cancers.

Industry

In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The specific mechanism can vary based on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-phenoxyphenyl)-1,2,4-triazol-3-one

  • 3-methyl-5-oxo-4-(4-phenoxyphenyl)-1H-1,2,4-triazole

  • 2-(3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Uniqueness

2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is unique due to its specific molecular structure, which includes the acetonitrile group attached to the triazole ring. This structural feature distinguishes it from other triazoles and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-13-19-20(12-11-18)17(22)21(13)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAQAYGVBYZYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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